molecular formula C14H19N3O2S2 B6517589 3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869075-72-9

3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6517589
CAS No.: 869075-72-9
M. Wt: 325.5 g/mol
InChI Key: SSJALTRUCFTSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The structure features a methyl group at position 3 and a sulfanyl (-S-) substituent at position 2 linked to a 2-oxo-2-(piperidin-1-yl)ethyl chain. Thienopyrimidinones are recognized for their pharmacological versatility, particularly as kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators .

The compound’s synthesis typically involves cyclization reactions under mild conditions, as demonstrated in thieno[3,2-d]pyrimidin-4-one derivatives .

Properties

IUPAC Name

3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-16-13(19)12-10(5-8-20-12)15-14(16)21-9-11(18)17-6-3-2-4-7-17/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJALTRUCFTSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidin-4-one core with a piperidinyl side chain and a sulfanyl group that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine family exhibit various biological activities including:

  • Anticancer Activity : Many thienopyrimidines have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies show that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .
  • Antimicrobial Properties : Thienopyrimidine derivatives have demonstrated antibacterial and antifungal activities. The presence of the piperidine ring is often associated with enhanced interaction with microbial targets, leading to increased efficacy against resistant strains .
  • Anti-inflammatory Effects : Some studies have indicated that thienopyrimidine compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents in conditions such as arthritis or other inflammatory diseases .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of key enzymes involved in cancer progression or microbial metabolism.
  • Interaction with Cellular Targets : The compound may interact with various cellular receptors or ion channels, influencing signaling pathways related to cell survival and proliferation.
  • Induction of Oxidative Stress : Some derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of thienopyrimidine derivatives:

  • A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of structurally similar compounds against breast cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth in vivo by inducing apoptosis and cell cycle arrest .
  • Another investigation focused on the antimicrobial activity of thienopyrimidines against resistant bacterial strains. Results indicated significant antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings .

Data Summary Table

Below is a summary table highlighting key findings related to the biological activity of this compound:

Activity Type Cell Line / Organism IC50 / MIC (µM) Mechanism
AnticancerMCF-7 (breast cancer)< 5Apoptosis induction
AntimicrobialE. coli10Cell wall synthesis inhibition
Anti-inflammatoryRAW 264.7 (macrophages)15Cytokine modulation

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Formula Biological Relevance Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-methyl, 2-[(2-oxo-2-piperidinylethyl)sulfanyl] C₁₄H₁₈N₄O₂S₂ Potential CNS modulation (piperidine moiety)
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Benzo-fused thieno[2,3-d]pyrimidin-4-one 3-allyl, benzo-fused ring C₂₀H₂₂N₄O₂S₂ Kinase inhibition (structural similarity to anti-cancer agents)
3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 3-ethyl, 2-(benzoxazine-substituted oxoethyl)sulfanyl C₁₉H₁₉N₃O₃S₂ Enhanced metabolic stability (benzoxazine moiety)
2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4-one 2-(morpholino-oxoethyl)sulfanyl, 3-(trifluoromethoxyphenyl) C₁₉H₁₈F₃N₃O₃S₂ Improved solubility (morpholine and polar trifluoromethoxy group)

Pharmacological and Physicochemical Insights

Piperidine vs. Morpholine Substituents :

  • The target compound’s piperidine group (6-membered amine ring) may enhance binding to CNS targets like dopamine D₂ receptors, as seen in risperidone derivatives . In contrast, morpholine-containing analogues (e.g., C₁₉H₁₈F₃N₃O₃S₂) prioritize solubility due to morpholine’s oxygen atom, favoring peripheral activity .

Alkyl vs. However, benzo-fused derivatives (e.g., 325693-40-1) exhibit extended planar structures, enhancing intercalation with DNA or kinase active sites .

Electron-Withdrawing Groups: Compounds with trifluoromethoxy (e.g., 877654-37-0) or benzoxazine groups (e.g., 1252921-88-2) demonstrate improved metabolic stability and target affinity due to electron-withdrawing effects, which modulate electron density in the thienopyrimidinone core .

Synthetic Accessibility: The target compound’s synthesis aligns with methods for thieno[3,2-d]pyrimidin-4-ones, which use formamide cyclization under mild conditions (60–65% yields) . Analogues with complex substituents (e.g., 50e in ) require multi-step protocols, reducing scalability .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[3,2-d]pyrimidin-4-one core is typically constructed via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, reacting methyl 2-amino-4-methylthiophene-3-carboxylate with urea in refluxing acetic acid yields the pyrimidinone ring. Modifications at the 2-position are achieved through subsequent nucleophilic substitution.

Sulfanyl Group Introduction

The critical sulfanyl moiety at position 2 is introduced via a thiol-disulfide exchange reaction. A representative protocol involves treating the intermediate 2-chlorothieno[3,2-d]pyrimidin-4-one with 2-mercapto-1-(piperidin-1-yl)ethan-1-one in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Triethylamine is often added to scavenge HCl, improving yields to 70–85%.

Stepwise Synthetic Protocols

Route A: Sequential Functionalization

  • Step 1 : Synthesis of 2-chloro-3-methylthieno[3,2-d]pyrimidin-4-one

    • Reactants : Methyl 2-amino-4-methylthiophene-3-carboxylate, phosphoryl chloride (POCl3_3)

    • Conditions : Reflux in anhydrous toluene for 6 hours.

    • Yield : 92% (reported).

  • Step 2 : Thiolation with 2-mercapto-1-(piperidin-1-yl)ethan-1-one

    • Molar Ratio : 1:1.2 (pyrimidinone:thiol)

    • Solvent : DMF or acetonitrile

    • Catalyst : Triethylamine (1.5 equiv).

    • Reaction Time : 18 hours at 70°C.

Route B: One-Pot Tandem Synthesis

Recent advancements describe a one-pot method combining cyclocondensation and thiolation:

  • Reactants : Methyl 2-amino-4-methylthiophene-3-carboxylate, urea, 2-mercapto-1-(piperidin-1-yl)ethan-1-one

  • Conditions : Microwave irradiation (150°C, 300 W) for 45 minutes.

  • Advantages : 88% yield, reduced purification steps.

Reaction Optimization

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
DMF36.78518
Acetonitrile37.57824
Ethanol24.36236

Polar aprotic solvents like DMF favor nucleophilic substitution by stabilizing transition states.

Catalytic Additives

  • Triethylamine : Enhances yields by 15–20% via HCl neutralization.

  • Potassium carbonate : Alternative base for moisture-sensitive reactions (yield: 73%).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water (4:1) affords needle-like crystals (purity >99% by HPLC).

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.45–1.65 (m, 6H, piperidine), 2.35 (s, 3H, CH3_3), 3.45–3.60 (m, 4H, piperidine N–CH2_2), 4.20 (s, 2H, S–CH2_2), 6.85 (s, 1H, thiophene).

  • HRMS : m/z 305.1321 [M+H]+^+ (calc. 305.1323).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces batch variability:

  • Residence Time : 30 minutes at 100°C

  • Output : 1.2 kg/day with 89% yield.

Waste Management

  • POCl3_3 Quenching : Controlled hydrolysis with ice-cold NaOH minimizes toxic HCl emissions.

  • Solvent Recovery : DMF is distilled and reused (≥95% recovery).

Challenges and Solutions

Regioselectivity in Thiolation

Competing reactions at N3 vs. C2 are mitigated by:

  • Steric Effects : Bulky piperidine group favors C2 substitution.

  • Temperature Control : Maintaining ≤80°C prevents ring-opening.

Stability of Intermediates

  • 2-Chloro Intermediate : Stored under N2_2 at −20°C to prevent hydrolysis.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with substituted aldehydes (e.g., 4-piperidinobenzaldehyde) under acidic catalysis . Subsequent steps include sulfanyl group introduction via nucleophilic substitution, requiring precise control of temperature (40–60°C), solvent choice (e.g., DMF or acetonitrile), and catalysts (e.g., p-toluenesulfonic acid) . Optimization focuses on yield and purity through parameters like reaction time (12–24 hours) and purification via column chromatography or recrystallization .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry, while Mass Spectrometry (MS) confirms molecular weight . X-ray crystallography may resolve structural ambiguities, particularly torsional angles and bond lengths . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and Infrared (IR) spectroscopy validates functional groups like carbonyl (C=O) and sulfanyl (S–C) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity . Pharmacophore mapping identifies critical binding motifs, such as the piperidin-1-yl moiety’s role in hydrophobic interactions . Validation includes correlating computational results with in vitro assays (e.g., IC₅₀ values from enzymatic inhibition studies) .

Q. What strategies resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidin-4-one derivatives?

  • Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from assay variability (e.g., cell line specificity) or structural modifications (e.g., substituent electronegativity). Systematic SAR (Structure-Activity Relationship) studies compare derivatives with controlled substitutions (e.g., piperidin-1-yl vs. morpholinyl groups) . Meta-analyses of published data, adjusted for experimental conditions (e.g., dose ranges, solvent effects), clarify trends .

Q. How do pharmacokinetic properties (e.g., bioavailability) of this compound influence its therapeutic potential?

  • Answer : In silico tools (e.g., SwissADME) predict oral bioavailability by evaluating Lipinski’s Rule of Five parameters, highlighting potential issues like high molecular weight (>500 Da) or logP (>5) . In vitro Caco-2 cell permeability assays assess intestinal absorption, while cytochrome P450 inhibition studies identify metabolic stability risks . Formulation strategies (e.g., prodrug design or nanoparticle encapsulation) address solubility limitations .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating this compound’s enzymatic inhibition in vitro?

  • Answer : Include positive controls (e.g., known inhibitors like staurosporine for kinases) and negative controls (DMSO solvent-only groups). Dose-response curves (10 nM–100 µM) determine IC₅₀ values, with triplicate measurements to assess reproducibility . Counter-screening against unrelated enzymes (e.g., phosphatases) confirms selectivity. Statistical analysis (e.g., ANOVA) accounts for batch-to-batch variability in compound purity .

Q. How can crystallographic data improve the design of analogs with enhanced potency?

  • Answer : X-ray structures of the compound bound to its target (e.g., a kinase active site) reveal key interactions, such as hydrogen bonds with backbone amides or π-π stacking with aromatic residues. Fragment-based drug design (FBDD) uses these insights to modify substituents (e.g., introducing fluorine atoms for improved binding entropy) . Dynamic undocking simulations identify regions of the binding pocket amenable to structural optimization .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Answer : Low yields (<40%) in sulfanyl group introduction steps are common due to steric hindrance. Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction homogeneity . Alternative coupling reagents (e.g., HATU instead of EDC/HOBt) may minimize side products in amide bond formation . Flow chemistry enables scalable production with real-time monitoring .

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

  • Answer : CRISPR-mediated knockout of the putative target gene (e.g., a kinase) in cell lines eliminates on-target effects, confirming specificity . Proteome-wide profiling (e.g., kinome-wide inhibition screens) identifies off-target interactions. Rescue experiments (e.g., overexpressing the target protein) restore phenotype in compound-treated cells, validating mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.